Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate
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Overview
Description
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate is an organic compound with the molecular formula C14H18O4S2. This compound is characterized by the presence of ethoxy and sulfanyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate typically involves the reaction of ethyl bromoacetate with 4-mercaptophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The ethoxy and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Ethyl 4-ethoxy-2-hydroxybenzoate
- Ethyl (2-ethoxy-2-oxoethyl)sulfanylacetate
Uniqueness
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate is unique due to the presence of both ethoxy and sulfanyl groups attached to a phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
143526-80-1 |
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Molecular Formula |
C14H18O4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate |
InChI |
InChI=1S/C14H18O4S2/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
NOACJQNMQOAFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)SCC(=O)OCC |
Origin of Product |
United States |
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